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molecular formula C9H6ClN3O3 B8661980 8-Chloro-2-methoxy-7-nitro-1,5-naphthyridine

8-Chloro-2-methoxy-7-nitro-1,5-naphthyridine

Cat. No. B8661980
M. Wt: 239.61 g/mol
InChI Key: LGJVWVDPSJTOFZ-UHFFFAOYSA-N
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Patent
US09127002B2

Procedure details

The compound of Example 2 (20 g, 1 eq.) was suspended in DMF (200 mL) at 20° C. To the suspension was added POCl3 (27.7 g, 2 eq.) over a period of 15 min. The mixture was stirred at 25° C. for 35 min, poured on ice (200 g) and filtered. After drying on a rotary evaporator at 70° C., a yellow solid (20.5 g; 93% yield) was obtained.
Name
compound
Quantity
20 g
Type
reactant
Reaction Step One
Name
Quantity
27.7 g
Type
reactant
Reaction Step Two
Name
Quantity
200 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[N:4]=[C:5]2[C:10](=[CH:11][CH:12]=1)[N:9]=[CH:8][C:7]([N+:13]([O-:15])=[O:14])=[C:6]2O.O=P(Cl)(Cl)[Cl:19]>CN(C=O)C>[Cl:19][C:6]1[C:7]([N+:13]([O-:15])=[O:14])=[CH:8][N:9]=[C:10]2[C:5]=1[N:4]=[C:3]([O:2][CH3:1])[CH:12]=[CH:11]2

Inputs

Step One
Name
compound
Quantity
20 g
Type
reactant
Smiles
COC=1N=C2C(=C(C=NC2=CC1)[N+](=O)[O-])O
Step Two
Name
Quantity
27.7 g
Type
reactant
Smiles
O=P(Cl)(Cl)Cl
Step Three
Name
Quantity
200 mL
Type
solvent
Smiles
CN(C)C=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
25 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred at 25° C. for 35 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
poured on ice (200 g)
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
After drying on a rotary evaporator at 70° C.
CUSTOM
Type
CUSTOM
Details
a yellow solid (20.5 g; 93% yield) was obtained

Outcomes

Product
Details
Reaction Time
35 min
Name
Type
Smiles
ClC=1C(=CN=C2C=CC(=NC12)OC)[N+](=O)[O-]
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 93%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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